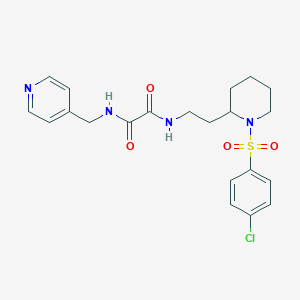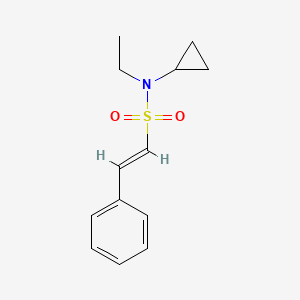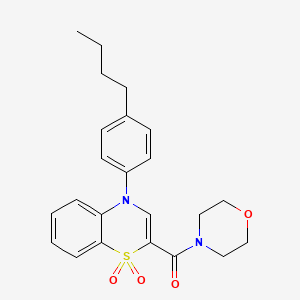![molecular formula C17H17FN2O5S B2543299 methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034290-77-0](/img/structure/B2543299.png)
methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate is an intriguing chemical compound with various applications in scientific research and industry. This compound's unique structure lends itself to a variety of synthetic routes, reactions, and mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[f][1,4]oxazepine ring: : This is achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: : This step often involves the use of sulfonyl chlorides and bases to facilitate the sulfonylation of the benzo[f][1,4]oxazepine intermediate.
Fluorination: : Introduction of the fluorine atom is achieved using suitable fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Carbamate formation: : The final step involves reacting the sulfonylated compound with methyl isocyanate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would necessitate scale-up of the synthetic route with modifications to ensure cost-effectiveness, safety, and efficiency. Reactor design, solvent recycling, and purification processes would be optimized for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate undergoes several chemical reactions, including:
Oxidation: : Converts the compound to its corresponding sulfoxide or sulfone.
Reduction: : Reduces the carbonyl groups or other reducible functionalities.
Substitution: : Halogen atoms, such as fluorine, can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like m-chloroperbenzoic acid (mCPBA) under controlled temperatures.
Reduction: : Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.
Substitution: : Employs nucleophiles such as amines or thiols in the presence of base.
Major Products
These reactions yield various products depending on the reagents and conditions used. For instance, oxidation yields sulfoxides or sulfones, while substitution reactions can result in new functionalized derivatives.
科学的研究の応用
Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate finds use in various research fields:
Chemistry: : As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biochemical studies to probe enzyme activities or as a part of assay kits.
Medicine: : Potential therapeutic applications due to its pharmacologically active moieties.
Industry: : As an intermediate in the synthesis of complex organic molecules or pharmaceuticals.
作用機序
This compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymatic activities or modulation of receptor-mediated signal transduction.
類似化合物との比較
Similar Compounds
Methyl (4-((7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate
Methyl (4-((7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate
Methyl (4-((7-iodo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate
Uniqueness
Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate stands out due to its fluorine atom, which can significantly affect its chemical reactivity, biological activity, and physical properties compared to other halogenated analogs.
This article paints a detailed picture of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and unique features. Chemical research is so dynamic!
特性
IUPAC Name |
methyl N-[4-[(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)20-8-9-25-16-7-2-13(18)10-12(16)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBEVJKFDWIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[2-[4-(Cyanomethyl)phenoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2543219.png)



![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,2-dimethylpropanamide](/img/structure/B2543224.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)
![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)
![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)
![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)
![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)
